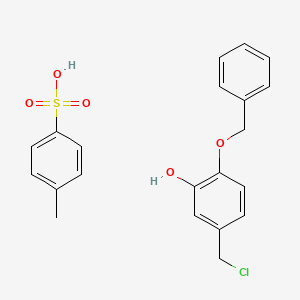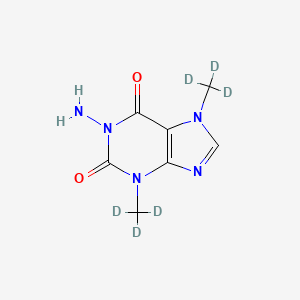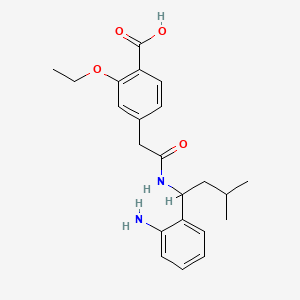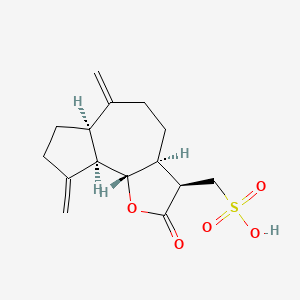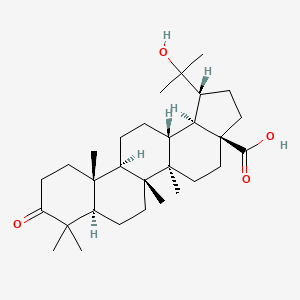
Enalapril-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, enalapril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
Enalapril maleate belongs to the group of angiotensin-converting enzyme inhibitors used in the treatment of hypertension and heart failure . A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for determining the level of impurities in enalapril maleate tablets . The study also showed that enalapril cations are linked indirectly through hydrogen bonds involving the same maleate anion .Molecular Structure Analysis
Enalapril maleate is an antihypertensive ethyl ester pro-drug with two crystalline forms . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions . The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction .Chemical Reactions Analysis
The charge transfer process and the mobility of the proton (H+) between enalapril and maleate molecules were demonstrated using supramolecular modeling analyses and molecular dynamics calculations . The study also showed that under high-temperature conditions, enalapril maleate tablets would still undergo a chemical reaction .Physical And Chemical Properties Analysis
The stability of enalapril maleate compounds is based on their physical and chemical properties and the pKa of the compound itself . The most suitable pH or microenvironmental pH range that improved the stability of the enalapril maleate formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .Wirkmechanismus
Safety and Hazards
Enalapril may cause some unwanted effects. If they do occur, they may need medical attention. Some of the more common side effects include blurred vision and confusion . It is advised not to use enalapril if you are pregnant . If you become pregnant, stop taking this medicine and tell your doctor right away .
Eigenschaften
CAS-Nummer |
1356847-94-3 |
|---|---|
Molekularformel |
C20H28N2O5 |
Molekulargewicht |
379.471 |
IUPAC-Name |
(2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1/i2D3 |
InChI-Schlüssel |
GBXSMTUPTTWBMN-FLDSLSFSSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |
Synonyme |
(S)-1-[N-[1-(Ethoxycarbonxyl)-3-phenylpropyl]-L-alanyl]-L-proline-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



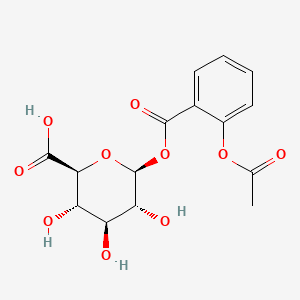
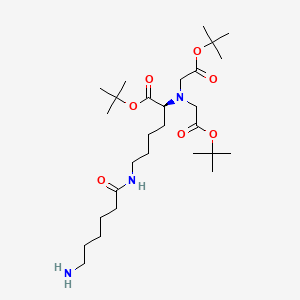
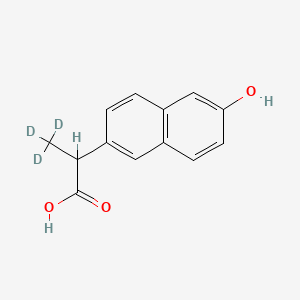
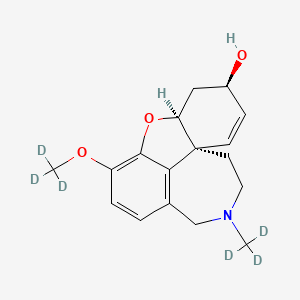
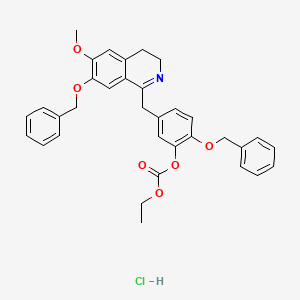
![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

